molecular formula C9H7NO3 B8772719 Methyl furo[2,3-b]pyridine-3-carboxylate

Methyl furo[2,3-b]pyridine-3-carboxylate

Cat. No.: B8772719
M. Wt: 177.16 g/mol
InChI Key: YMNBJUCMFGAAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl furo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound featuring a fused furan and pyridine ring system. The furopyridine core is characterized by an oxygen atom in the furan moiety and a nitrogen atom in the pyridine ring, contributing to its unique electronic and steric properties. This compound is primarily synthesized via palladium-catalyzed cross-coupling reactions or carbonylative cyclization, as demonstrated in studies using 5-bromo-2-hydroxy-3-iodopyridine and phenylacetylene under basic conditions . Its ester group at the 3-position enhances solubility and serves as a reactive handle for further derivatization.

Properties

Molecular Formula

C9H7NO3

Molecular Weight

177.16 g/mol

IUPAC Name

methyl furo[2,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-5-13-8-6(7)3-2-4-10-8/h2-5H,1H3

InChI Key

YMNBJUCMFGAAJQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=COC2=C1C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ring Fusion : Furo[2,3-b]pyridine derivatives differ from [2,3-c] isomers in ring connectivity, affecting electronic delocalization and reactivity .
  • Substituents : Fluorine or trifluoromethyl groups in pyrrolo derivatives enhance lipophilicity and metabolic stability compared to the parent furopyridine .

Physicochemical Properties

  • Solubility: Methyl esters generally offer better solubility in organic solvents than ethyl or bulkier esters. For example, methyl furo[2,3-b]pyridine-3-carboxylate is more polar than its ethyl-substituted pyrano counterpart .
  • Thermal Stability: Chromeno derivatives (e.g., methyl 5-imino-2-methyl-chromeno[2,3-b]pyridine-3-carboxylate) exhibit higher melting points (>230°C) due to extended conjugation and hydrogen bonding .

Key Insights :

  • Pyrano-pyrrolopyridine derivatives demonstrate superior antimicrobial efficacy, likely due to their rigid, planar structures enhancing target binding .
  • Fluorinated pyrrolo derivatives are under investigation for kinase inhibition, leveraging the electron-deficient CF₃ group for selective interactions .

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